Cas no 1368392-56-6 (5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine)

5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
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- 1368392-56-6
- EN300-1845475
- 5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine
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- インチ: 1S/C7H7N3O/c8-7-10-4-6(11-7)5-1-2-9-3-5/h1-4,9H,(H2,8,10)
- InChIKey: QJWTWYIFGHDFLG-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=NC=C1C1C=CNC=1
計算された属性
- せいみつぶんしりょう: 149.058911855g/mol
- どういたいしつりょう: 149.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845475-0.05g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1845475-0.5g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1845475-5.0g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1845475-5g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 5g |
$4309.0 | 2023-09-19 | ||
Enamine | EN300-1845475-0.1g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1845475-10g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1845475-1.0g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1845475-0.25g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1845475-10.0g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1845475-2.5g |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine |
1368392-56-6 | 2.5g |
$2912.0 | 2023-09-19 |
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine 関連文献
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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7. Back matter
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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9. Book reviews
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amineに関する追加情報
5-(1H-Pyrrol-3-yl)-1,3-Oxazol-2-Amine: A Comprehensive Overview
The compound 5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine, with CAS No. 1368392-56-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines the oxazole ring system with a pyrrole substituent. The presence of the amine group further enhances its reactivity and functional versatility.
The synthesis of 5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine typically involves a multi-step process that begins with the preparation of the oxazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the need for harsh reaction conditions. For instance, researchers have employed transition metal catalysts to facilitate the formation of the oxazole ring under mild conditions. This approach not only improves yield but also minimizes byproduct formation.
The structural features of this compound make it highly suitable for applications in drug design. The oxazole ring is known for its ability to act as a bioisostere for other heterocyclic systems, offering potential advantages in terms of pharmacokinetics and bioavailability. Additionally, the pyrrole substituent introduces electron-donating properties, which can be exploited to modulate the compound's interaction with biological targets such as enzymes or receptors.
In recent studies, 5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine has been investigated for its potential as a building block in the construction of advanced materials. Its ability to form supramolecular assemblies through non-covalent interactions has been explored in the context of self-healing polymers and stimuli-responsive materials. These applications highlight its role as a versatile precursor in materials science.
The electronic properties of this compound have also been studied extensively. Computational chemistry techniques have revealed that the conjugation between the oxazole and pyrrole moieties significantly influences its electronic behavior. This makes it a promising candidate for use in organic electronics, particularly in applications such as field-effect transistors and light-emitting diodes.
In terms of biological activity, preliminary assays have demonstrated that 5-(1H-pyrrol-3-yl)-1,3-Oxazol-2-amine exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings suggest potential avenues for its development as an anti-inflammatory agent. However, further studies are required to establish its efficacy and safety profile.
The synthesis and characterization of this compound have been documented in several recent publications. For example, a study published in 2022 explored its application as a ligand in metalloenzyme mimicry systems. The researchers demonstrated that the compound's ability to coordinate with metal ions could be harnessed for catalytic applications.
In conclusion, CAS No 1368392-56-6, or 5-(1H-pyrrol-3-yl)-oxazol-amine, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to explore new frontiers in organic chemistry and materials science.
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